N-2-adamantyl-3-phenylpropanamide synthesis protocol
N-2-adamantyl-3-phenylpropanamide synthesis protocol
An In-Depth Technical Guide to the Synthesis of N-2-Adamantyl-3-phenylpropanamide
This guide provides a comprehensive overview of the proposed synthetic protocols for N-2-adamantyl-3-phenylpropanamide, tailored for researchers, scientists, and professionals in drug development. It outlines two primary methods for the synthesis of this target molecule, complete with detailed experimental procedures and expected product characteristics.
Overview of Synthetic Strategies
The synthesis of N-2-adamantyl-3-phenylpropanamide involves the formation of an amide bond between 3-phenylpropanoic acid and 2-aminoadamantane. Direct reaction between a carboxylic acid and an amine to form an amide is challenging due to the formation of a stable ammonium carboxylate salt.[1][2] Therefore, the carboxylic acid must first be activated. This guide details two effective strategies for this activation and subsequent amidation:
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Method A: The Acyl Chloride Approach: This classic and robust method involves the conversion of 3-phenylpropanoic acid into the more reactive 3-phenylpropanoyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride readily reacts with 2-aminoadamantane to form the desired amide.[2]
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Method B: The Carbodiimide Coupling Approach: This method facilitates the direct coupling of the carboxylic acid and amine using a dehydrating agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[1][3] These reagents activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine.[2]
Data Presentation
The following tables summarize the physical and chemical properties of the key reactants and the predicted properties of the final product.
Table 1: Physicochemical Properties of Key Reactants
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| 3-Phenylpropanoic Acid | C₉H₁₀O₂ | 150.18 | 47-50 | 280 |
| 2-Aminoadamantane | C₁₀H₁₇N | 151.25 | 234-238 | - |
| Thionyl Chloride | SOCl₂ | 118.97 | -104 | 76 |
| Dicyclohexylcarbodiimide (DCC) | C₁₃H₂₂N₂ | 206.33 | 34-35 | 154-156 (11 mmHg) |
Data sourced from references[4].
Table 2: Predicted Physicochemical and Spectroscopic Data for N-2-Adamantyl-3-phenylpropanamide
| Property | Predicted Value |
| Molecular Formula | C₁₉H₂₅NO |
| Molecular Weight | 283.41 g/mol |
| Appearance | White to off-white solid |
| Melting Point | Estimated >150 °C |
| Solubility | Insoluble in water; soluble in organic solvents like DCM, chloroform, and ethyl acetate.[5][6] |
| ¹H NMR (CDCl₃, ppm) | δ 7.1-7.3 (m, 5H, Ar-H), δ 5.5-5.7 (br s, 1H, NH), δ 3.9-4.1 (m, 1H, CH-N), δ 2.9-3.1 (t, 2H, Ar-CH₂), δ 2.4-2.6 (t, 2H, CH₂-CO), δ 1.5-2.1 (m, 14H, Adamantyl-H) |
| ¹³C NMR (CDCl₃, ppm) | δ 171-173 (C=O), δ 141 (Ar-C), δ 128.5 (Ar-CH), δ 128.4 (Ar-CH), δ 126 (Ar-CH), δ 55-57 (CH-N), δ 38 (Ar-CH₂), δ 32 (CH₂-CO), δ 27-38 (Adamantyl-C) |
Note: Spectroscopic data are estimates based on characteristic chemical shifts for similar structural motifs.[7][8] Amides generally exhibit high melting and boiling points due to strong intermolecular hydrogen bonding.[5][9]
Experimental Protocols
Safety Precautions: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn. Thionyl chloride is corrosive and reacts violently with water; it should be handled with extreme care.
Method A: Acyl Chloride Synthesis Protocol
Step 1: Synthesis of 3-Phenylpropanoyl Chloride
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To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-phenylpropanoic acid (1.0 eq).
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Add an excess of thionyl chloride (SOCl₂, 2.0-3.0 eq). A few drops of N,N-dimethylformamide (DMF) can be added as a catalyst.
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Gently heat the mixture to reflux (approx. 80°C) for 1-2 hours. The reaction progress can be monitored by the cessation of HCl and SO₂ gas evolution (use a gas trap).
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After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure. The crude 3-phenylpropanoyl chloride, a clear to light yellow liquid, is typically used in the next step without further purification.[10]
Step 2: Synthesis of N-2-Adamantyl-3-phenylpropanamide
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Dissolve 2-aminoadamantane (1.0 eq) and a non-nucleophilic base, such as triethylamine (TEA) or pyridine (1.2 eq), in an anhydrous aprotic solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF)) in a round-bottom flask under a nitrogen atmosphere.
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Cool the solution to 0°C in an ice bath.
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Slowly add a solution of the crude 3-phenylpropanoyl chloride (1.1 eq) in the same anhydrous solvent to the amine solution with vigorous stirring.[2]
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-12 hours.
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Monitor the reaction progress using Thin Layer Chromatography (TLC).
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Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., DCM or ethyl acetate).
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Wash the combined organic layers sequentially with a dilute acid solution (e.g., 1M HCl) to remove excess amine and base, followed by a saturated sodium bicarbonate solution to remove any unreacted acid, and finally with brine.
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Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
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Purify the crude amide by recrystallization (e.g., from ethanol/water or hexane/ethyl acetate) or by column chromatography on silica gel.
Method B: DCC Coupling Synthesis Protocol
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Dissolve 3-phenylpropanoic acid (1.0 eq), 2-aminoadamantane (1.1 eq), and a catalytic amount of 4-dimethylaminopyridine (DMAP) in an anhydrous aprotic solvent such as DCM or THF in a round-bottom flask.
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Cool the mixture to 0°C in an ice bath with stirring.
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Add a solution of N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) in the same solvent dropwise to the reaction mixture.[1][3]
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A white precipitate of dicyclohexylurea (DCU) will begin to form.
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Allow the reaction to warm to room temperature and stir for 12-24 hours.
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Monitor the reaction progress by TLC.
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Once the reaction is complete, filter off the DCU precipitate and wash it with a small amount of the solvent.
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Combine the filtrate and washings and concentrate under reduced pressure.
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Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.
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Purify the resulting crude product by recrystallization or column chromatography as described in Method A.
Mandatory Visualization
The following diagram illustrates the overall workflow for the synthesis of N-2-adamantyl-3-phenylpropanamide via the two proposed routes.
Caption: Synthetic routes to N-2-adamantyl-3-phenylpropanamide.
References
- 1. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 2. Amide Synthesis [fishersci.co.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Phenylpropanoic acid - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Adamantane - Wikipedia [en.wikipedia.org]
- 7. Metabolic Profiling of a CB2 Agonist, AM9338, Using LC-MS and Microcoil-NMR: Identification of a Novel Dihydroxy Adamantyl Metabolite - PMC [pmc.ncbi.nlm.nih.gov]
- 8. kbfi.ee [kbfi.ee]
- 9. 15.15 Physical Properties of Amides | The Basics of General, Organic, and Biological Chemistry [courses.lumenlearning.com]
- 10. 3-Phenylpropionyl chloride|lookchem [lookchem.com]
